Bicyclo[2.1.0]pent-1(4)-ene
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Overview
Description
Bicyclo[210]pent-1(4)-ene is a unique organic compound characterized by its bicyclic structure, which consists of a five-membered ring fused with a three-membered ring This compound is known for its high strain energy due to the angular strain in its small rings The molecular formula of Bicyclo[21
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.1.0]pent-1(4)-ene typically involves the cyclization of suitable precursors. One common method is the photochemical or thermal ring closure of cyclopentadiene derivatives. For example, the photochemical reaction of cyclopentadiene can yield this compound under specific conditions .
Industrial Production Methods
While industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization techniques. The choice of method depends on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.0]pent-1(4)-ene undergoes various chemical reactions, including:
Isomerization: It can isomerize to cyclopentene or 1,4-pentadiene under thermal conditions.
Cycloaddition: It can participate in cycloaddition reactions with compounds like fumaronitrile.
Common Reagents and Conditions
Isomerization: Typically requires heat and can be facilitated by catalysts.
Cycloaddition: Often involves dienophiles like fumaronitrile and can be carried out under controlled temperature and pressure conditions.
Major Products
Cyclopentene: Formed through isomerization.
1,4-Pentadiene: Another isomerization product.
Cycloaddition Products: Various adducts depending on the dienophile used.
Scientific Research Applications
Bicyclo[2.1.0]pent-1(4)-ene has several applications in scientific research:
Chemistry: Studied for its unique reactivity and as a model compound for understanding strained ring systems.
Biology and Medicine:
Industry: Used in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of Bicyclo[2.1.0]pent-1(4)-ene in chemical reactions often involves the relief of ring strain. For example, in isomerization reactions, the compound undergoes a transition state where the strain is partially relieved, leading to the formation of more stable products like cyclopentene . In cycloaddition reactions, the strained ring system facilitates the formation of new bonds with dienophiles .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Another highly strained bicyclic compound with a different ring structure.
Cyclopropane Derivatives: Compounds with three-membered rings that also exhibit significant strain.
Uniqueness
Bicyclo[21Its ability to undergo various isomerization and cycloaddition reactions sets it apart from other strained bicyclic compounds .
Properties
CAS No. |
66235-52-7 |
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Molecular Formula |
C5H6 |
Molecular Weight |
66.10 g/mol |
IUPAC Name |
bicyclo[2.1.0]pent-1(4)-ene |
InChI |
InChI=1S/C5H6/c1-2-5-3-4(1)5/h1-3H2 |
InChI Key |
CKOWDYTWJVQGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C2 |
Origin of Product |
United States |
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